molecular formula C15H22O10 B1583307 Methyl tetra-O-acetyl-alpha-D-mannopyranoside CAS No. 5019-24-9

Methyl tetra-O-acetyl-alpha-D-mannopyranoside

Cat. No.: B1583307
CAS No.: 5019-24-9
M. Wt: 362.33 g/mol
InChI Key: UYWUMFGDPBMNCA-UHFFFAOYSA-N
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Description

Methyl tetra-O-acetyl-alpha-D-mannopyranoside: is a derivative of mannose, a sugar molecule that is part of the hexose class. This compound is characterized by the presence of four acetyl groups attached to the mannopyranoside ring, which enhances its stability and solubility in organic solvents. It is commonly used in carbohydrate chemistry and glycosylation reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl tetra-O-acetyl-alpha-D-mannopyranoside can be synthesized through the acetylation of methyl alpha-D-mannopyranoside. The reaction typically involves the use of acetic anhydride and a catalyst such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups. The general reaction scheme is as follows: [ \text{Methyl alpha-D-mannopyranoside} + 4 \text{Acetic anhydride} \rightarrow \text{this compound} + 4 \text{Acetic acid} ]

Industrial Production Methods: In an industrial setting, the production of this compound involves similar acetylation reactions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl tetra-O-acetyl-alpha-D-mannopyranoside undergoes several types of chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield methyl alpha-D-mannopyranoside.

    Glycosylation: It can act as a glycosyl donor in glycosylation reactions, forming glycosidic bonds with various acceptors.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or acids and reduction to form alcohols.

Common Reagents and Conditions:

    Hydrolysis: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.

    Glycosylation: Catalysts such as silver triflate or boron trifluoride are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Hydrolysis: Methyl alpha-D-mannopyranoside.

    Glycosylation: Various glycosides depending on the acceptor molecule.

    Oxidation: Corresponding aldehydes or acids.

    Reduction: Corresponding alcohols.

Scientific Research Applications

Methyl tetra-O-acetyl-alpha-D-mannopyranoside has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.

    Biology: Employed in studies of carbohydrate-protein interactions and as a substrate in enzymatic assays.

    Medicine: Investigated for its potential in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of methyl tetra-O-acetyl-alpha-D-mannopyranoside primarily involves its role as a glycosyl donor in glycosylation reactions. The acetyl groups protect the hydroxyl groups of the mannopyranoside ring, making it more reactive towards glycosyl acceptors. The compound interacts with glycosylation catalysts, facilitating the formation of glycosidic bonds. The molecular targets and pathways involved include various enzymes and proteins that participate in carbohydrate metabolism and glycosylation processes.

Comparison with Similar Compounds

    Methyl tetra-O-acetyl-alpha-D-glucopyranoside: Similar structure but derived from glucose instead of mannose.

    Methyl alpha-D-mannopyranoside: Lacks the acetyl groups, making it less stable and less soluble in organic solvents.

    Methyl beta-D-mannopyranoside: Different anomeric configuration, affecting its reactivity and interaction with enzymes.

Uniqueness: Methyl tetra-O-acetyl-alpha-D-mannopyranoside is unique due to its enhanced stability and solubility, making it a valuable reagent in glycosylation reactions. Its acetyl groups provide protection during chemical transformations, allowing for selective reactions and higher yields in synthetic processes.

Properties

IUPAC Name

(3,4,5-triacetyloxy-6-methoxyoxan-2-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O10/c1-7(16)21-6-11-12(22-8(2)17)13(23-9(3)18)14(24-10(4)19)15(20-5)25-11/h11-15H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWUMFGDPBMNCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60964093
Record name Methyl 2,3,4,6-tetra-O-acetylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5019-24-9, 4860-85-9, 604-70-6, 5019-25-0
Record name NSC51250
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51250
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC48281
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48281
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC20732
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20732
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC1963
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1963
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2,3,4,6-tetra-O-acetylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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